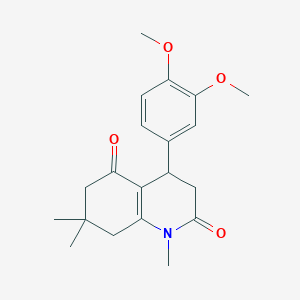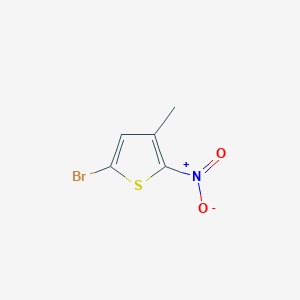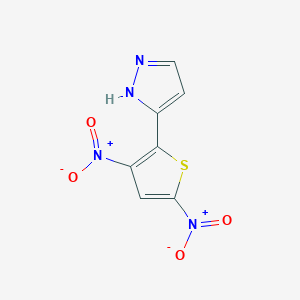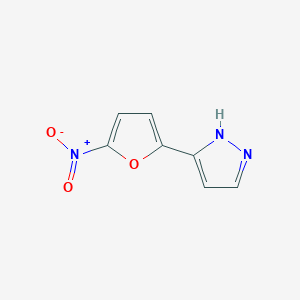![molecular formula C10H6S2 B428707 thieno[3,2-g][1]benzothiophene](/img/structure/B428707.png)
thieno[3,2-g][1]benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[2,1-b:3,4-b’]dithiophene is an organic compound that belongs to the family of heterocyclic aromatic compounds. It consists of a fused ring system containing two thiophene rings and a benzene ring. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[2,1-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo benzene derivative to form the desired product . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of benzo[2,1-b:3,4-b’]dithiophene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzo[2,1-b:3,4-b’]dithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic photovoltaic cells and organic field-effect transistors.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Supramolecular Chemistry: It is employed in the design of host-guest systems due to its ability to form stable complexes with various guest molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[2,1-b:3,4-b’]dithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated π-system allows for efficient electron delocalization, which is crucial for the performance of organic photovoltaic cells and field-effect transistors . The molecular targets include the active layers in these devices, where the compound interacts with other materials to enhance charge mobility and overall device efficiency .
Comparison with Similar Compounds
Benzo[2,1-b:3,4-b’]dithiophene can be compared with other similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) and benzo[1,2-b:4,5-b’]dithiophene (BDT) . While all these compounds share a similar core structure, benzo[2,1-b:3,4-b’]dithiophene is unique due to its specific electronic properties and the ease with which it can be functionalized . DTBDT, for example, has a larger coplanar core and extended conjugation length, making it a promising building block for polymer photovoltaic donor materials .
List of Similar Compounds
- Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT)
- Benzo[1,2-b:4,5-b’]dithiophene (BDT)
Properties
Molecular Formula |
C10H6S2 |
|---|---|
Molecular Weight |
190.3g/mol |
IUPAC Name |
thieno[3,2-g][1]benzothiole |
InChI |
InChI=1S/C10H6S2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H |
InChI Key |
CWJAUGSFNRQHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CS3)SC=C2 |
Canonical SMILES |
C1=CC2=C(C3=C1C=CS3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
![1-Amino-3-methyl-11H-benzo[h]thieno[3,4-c]chromen-11-one](/img/structure/B428626.png)

![4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428633.png)

![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![5,6-dibromo-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428640.png)
![6-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428641.png)


![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)

![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)
![4,4'-Bis[3-bromo-2-iodothiophene]](/img/structure/B428652.png)
